2-Isopropyl-5-methylhexanoic acid

Description

Historical Context and Initial Academic Interest in Branched-Chain Carboxylic Acids

The study of carboxylic acids is a cornerstone of organic chemistry. britannica.com Initially, academic and industrial focus was primarily on straight-chain carboxylic acids, many of which were readily isolated from natural sources like fats and oils. britannica.com These linear acids, particularly those with an even number of carbon atoms, were extensively studied due to their biological origins. britannica.com

The interest in branched-chain carboxylic acids, such as 2-isopropyl-5-methylhexanoic acid, emerged as synthetic methodologies in organic chemistry became more sophisticated. Scientists began to explore how the introduction of alkyl branches onto a carboxylic acid backbone would alter its physical and chemical properties compared to its linear isomers. researchgate.net For instance, branching is known to lower the melting point and can influence the solubility of the compound. researchgate.netwikipedia.org Early research into branched-chain structures was also driven by the desire to create novel molecules with specific properties for various applications, from lubricants to cosmetic ingredients. researchgate.net The evolution of understanding the biosynthesis of branched-chain amino acids also likely spurred interest in their corresponding carboxylic acid counterparts. nih.govnih.gov

Significance within Contemporary Organic Chemistry and Pharmaceutical Sciences Research

In modern organic chemistry, this compound serves as a valuable building block in the synthesis of more complex molecules. Its branched structure offers unique steric and electronic properties that can be exploited in designing new compounds. The carboxylic acid functional group can undergo a variety of transformations, including reduction to alcohols, conversion to acyl halides, and formation of esters and amides, making it a versatile synthon. wikipedia.org

The relevance of this compound extends significantly into pharmaceutical sciences. Branched-chain fatty acids and their derivatives are investigated for their potential biological activities. The specific arrangement of the isopropyl and methyl groups in this compound can influence its interaction with biological targets, a key aspect of medicinal chemistry research. While this article will not detail specific therapeutic uses, the compound's structure is of interest in the design and synthesis of new potential drug candidates.

Structural Features and Stereochemical Considerations of this compound

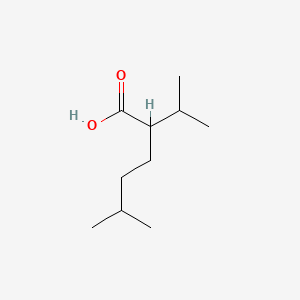

The molecular formula of this compound is C₁₀H₂₀O₂. uni.lunist.gov Its structure consists of a six-carbon hexanoic acid backbone. An isopropyl group is attached to the second carbon (the alpha-carbon), and a methyl group is located on the fifth carbon. This specific branching pattern distinguishes it from other isomeric decanoic acids and is crucial to its chemical identity and reactivity. researchgate.net

The presence of a chiral center at the second carbon atom, which is bonded to four different groups (a hydrogen atom, an isopropyl group, a carboxyl group, and the rest of the carbon chain), means that this compound can exist as a pair of enantiomers. These stereoisomers are non-superimposable mirror images of each other. The specific spatial arrangement, or stereochemistry, of a molecule can have a profound impact on its biological activity, a critical consideration in pharmaceutical research. The synthesis of this compound can result in a racemic mixture (containing equal amounts of both enantiomers) or can be designed to produce a single enantiomer through asymmetric synthesis.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. The scope is intentionally limited to the foundational chemical aspects of the compound. This includes its place in the historical development of organic chemistry, its role as a synthetic intermediate, and a detailed look at its structural and stereochemical properties. By adhering to this strict outline, the article aims to deliver a clear and concise resource for those interested in the fundamental chemistry of this specific branched-chain carboxylic acid.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propan-2-ylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7(2)5-6-9(8(3)4)10(11)12/h7-9H,5-6H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOINHQMIOAPOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873143 | |

| Record name | 5-Methyl-2-(propan-2-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4384-07-0 | |

| Record name | Hexanoic acid, 2-isopropyl-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(propan-2-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropyl-5-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isopropyl 5 Methylhexanoic Acid and Its Stereoisomers

Total Synthesis Approaches to 2-Isopropyl-5-methylhexanoic Acid

Total synthesis of this compound can be achieved through various classical and modern organic chemistry reactions. These methods focus on constructing the carbon skeleton and introducing the carboxylic acid functionality, generally producing a racemic mixture of the final product.

Multi-Step Linear Syntheses from Precursors

Linear synthetic sequences build the target molecule step-by-step from a simple starting material. A prominent and highly versatile method applicable to the synthesis of α-substituted carboxylic acids is the malonic ester synthesis. uobabylon.edu.iqmasterorganicchemistry.com This approach allows for the sequential introduction of alkyl groups to the α-carbon of acetic acid. uomustansiriyah.edu.iq

The synthesis of this compound via this method would begin with diethyl malonate. The process involves the following key steps:

First Alkylation: Diethyl malonate is deprotonated at the acidic α-carbon using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate then acts as a nucleophile, reacting with a primary or secondary alkyl halide, such as isopropyl bromide, in an SN2 reaction.

Second Alkylation: The resulting isopropyl-substituted malonic ester is treated with a base again to remove the remaining acidic proton. The new enolate is then alkylated with a second alkyl halide, in this case, 1-bromo-3-methylbutane.

Hydrolysis and Decarboxylation: The dialkylated malonic ester is subsequently hydrolyzed under acidic conditions (e.g., using aqueous acid with heating), which converts both ester groups into carboxylic acids. masterorganicchemistry.com The resulting β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation to yield the final product, this compound, as a racemic mixture. masterorganicchemistry.comyoutube.com

This linear approach is advantageous due to the wide availability of starting materials and the reliability of the reactions involved.

Convergent Synthetic Strategies

A plausible convergent strategy for this compound could involve the generation of an α-carbanion equivalent of a carboxylic acid, which then reacts with an appropriate electrophile. For instance, isovaleric acid could be doubly deprotonated using a strong base like lithium diisopropylamide (LDA) to form a dianion. The α-carbanion of this dianion could then react as a nucleophile with an isopropyl halide (e.g., 2-bromopropane) to form the desired carbon skeleton. Subsequent workup would protonate the carboxylate to yield the final carboxylic acid.

Another convergent approach involves the use of organometallic reagents. An organocuprate, such as lithium di(isobutyl)cuprate, could be prepared and reacted with an α,β-unsaturated ester like ethyl 2-isopropylacrylate in a conjugate addition reaction. The resulting ester could then be reduced or further manipulated to achieve the target structure.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a powerful method for the saturation of carbon-carbon double bonds and is a key step in many synthetic routes. rsc.org For the synthesis of this compound, this method would rely on the preparation of an unsaturated precursor, such as 2-isopropyl-5-methylhex-2-enoic acid or 2-isopropyl-5-methylhex-5-enoic acid.

The α,β-unsaturated precursor, 2-isopropyl-5-methyl-2-hexenoic acid, can be synthesized via a Knoevenagel or aldol-type condensation. This unsaturated acid can then be reduced to the target saturated carboxylic acid. The hydrogenation of the C=C double bond is typically achieved using hydrogen gas (H₂) in the presence of a heterogeneous or homogeneous transition metal catalyst.

Commonly used catalysts for this transformation include:

Palladium on Carbon (Pd/C): A widely used and effective catalyst for the hydrogenation of alkenes.

Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another highly effective catalyst for this type of reduction.

Ruthenium and Copper Complexes: Homogeneous catalysts based on ruthenium or copper can also be employed, sometimes offering higher selectivity. rsc.orgrsc.orgrsc.orgresearchgate.net

The reaction is typically carried out in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. This method is generally high-yielding and produces the racemic carboxylic acid.

Asymmetric Synthesis of Enantiopure this compound and Related Chiral Intermediates

Producing a single enantiomer of this compound requires asymmetric synthesis, a field where stereochemistry is controlled throughout the reaction sequence. This is crucial in pharmaceutical sciences, where different enantiomers of a molecule can have vastly different biological activities.

Chiral Auxiliary-Mediated Approaches (e.g., Evans chiral auxiliary)

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. williams.edu After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. The Evans oxazolidinone auxiliaries are among the most reliable and widely used for the asymmetric synthesis of α-substituted carboxylic acids. york.ac.ukharvard.eduresearchgate.netyoutube.com

The general procedure using an Evans auxiliary involves several key steps:

Acylation: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyloxazolidinone, is acylated with a carboxylic acid derivative corresponding to one part of the target molecule. To synthesize this compound, one could start by acylating the auxiliary with isovaleric anhydride (B1165640) or isovaleryl chloride.

Enolate Formation: The resulting N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78 °C). williams.edu This generates a rigid, chelated (Z)-enolate where one face of the enolate is effectively blocked by a substituent on the chiral auxiliary (e.g., the phenyl or benzyl (B1604629) group). williams.eduuwindsor.ca

Diastereoselective Alkylation: The enolate is then reacted with an electrophile, such as isopropyl bromide. The steric hindrance from the auxiliary directs the incoming electrophile to the opposite, less hindered face of the enolate, leading to the formation of one diastereomer in high excess. williams.eduyork.ac.uk

Auxiliary Cleavage: The chiral auxiliary is then cleaved from the product. Hydrolytic cleavage, often using lithium hydroxide (B78521) and hydrogen peroxide, yields the enantiomerically enriched carboxylic acid and recovers the original chiral auxiliary. williams.eduuwindsor.ca

This methodology is known for its high diastereoselectivity, often exceeding 98:2, allowing for the synthesis of the target carboxylic acid in high enantiomeric purity. williams.edu

| Step | Reagents & Conditions | Purpose | Typical Selectivity |

| Acylation | Chiral Oxazolidinone, Acyl Chloride, Base | Attach the substrate to the chiral director. | N/A |

| Enolate Formation | LDA or NaHMDS, THF, -78 °C | Form a rigid, stereodefined (Z)-enolate. | >99% (Z)-enolate |

| Alkylation | Alkyl Halide (e.g., Isopropyl Bromide), -78 °C to 0 °C | C-C bond formation with high stereocontrol. | >98% d.r. |

| Cleavage | LiOH, H₂O₂ | Release the enantiopure carboxylic acid and recover the auxiliary. | Non-destructive to stereocenter |

Asymmetric Catalysis (e.g., Lewis acid catalysis, transition metal catalysis)

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries.

Lewis Acid Catalysis

Chiral Lewis acids can activate substrates and control the stereochemistry of a reaction by forming a chiral complex. wikipedia.orgnih.gov In the context of synthesizing this compound, a chiral Lewis acid could be used in a conjugate addition reaction. For instance, an organometallic reagent (e.g., an isobutyl Grignard or zinc reagent) could be added to an α,β-unsaturated ester bearing an isopropyl group at the α-position. A chiral Lewis acid catalyst, containing a metal such as titanium, copper, or rhodium complexed with a chiral ligand, would coordinate to the unsaturated ester, rendering one face more susceptible to nucleophilic attack, thereby inducing enantioselectivity. acs.orgacs.org While direct Lewis acid-catalyzed alkylation of carboxylic acid derivatives is challenging, their use in related transformations to build chiral intermediates is a powerful strategy. acs.org

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. A highly effective strategy for preparing enantiopure carboxylic acids is the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor. rsc.org This method involves a chiral transition metal complex that coordinates to both the double bond and the carboxyl group of the substrate, delivering hydrogen to one face of the double bond with high selectivity.

For the synthesis of this compound, the precursor 2-isopropyl-5-methyl-2-enoic acid would be hydrogenated using a catalyst typically composed of a transition metal like rhodium, ruthenium, or iridium, coordinated to a chiral phosphine (B1218219) ligand. acs.orgdntb.gov.uanih.gov

| Catalyst System | Ligand Example | Typical Substrate | Performance |

| Rhodium-based | (R)-BINAP | α,β-Unsaturated Carboxylic Acids | High yield, >95% ee |

| Ruthenium-based | (S)-JOSIPHOS | α,β-Unsaturated Carboxylic Acids | High turnover, >98% ee |

| Iridium-based | Chiral P,N-ligands | α,β-Unsaturated Esters | High yield, >90% ee |

| Copper-based | Chiral NHC ligands | α,β-Unsaturated Esters/Amides | Good yield and ee |

This catalytic approach offers a direct and efficient route to the enantiomerically pure target molecule, making it highly attractive for larger-scale synthesis.

Enantioselective Biotransformations (e.g., enzymatic reductions)

Enantioselective biotransformations offer a powerful and environmentally benign approach to obtaining enantiomerically pure forms of this compound. Enzymatic kinetic resolution is a particularly relevant strategy, wherein an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Lipases are a class of enzymes widely employed for the kinetic resolution of racemic esters of carboxylic acids. nih.govmdpi.com In a typical process, a racemic mixture of a this compound ester is subjected to hydrolysis catalyzed by a lipase. The enzyme will preferentially hydrolyze one enantiomer, for instance, the (R)-ester, into the corresponding (R)-carboxylic acid, leaving the unreacted (S)-ester. These two products can then be separated. The efficiency of such a resolution is determined by the enantioselectivity (E-value) of the enzyme. A high E-value indicates a high degree of selectivity for one enantiomer over the other.

Table 1: Representative Data for Enzymatic Kinetic Resolution of α-Branched Esters

| Enzyme Source | Substrate | Acyl Acceptor/Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) | E-value |

| Candida antarctica Lipase B (CALB) | Racemic 2-phenylpropanoic acid ethyl ester | Water | Toluene | ~50 | >99 (S-acid) | >99 (R-ester) | >200 |

| Pseudomonas cepacia Lipase (PCL) | Racemic 2-methylhexanoic acid methyl ester | 1-Butanol | Heptane | 48 | 95 (R-ester) | 91 (S-acid) | ~100 |

Note: This table presents representative data for analogous compounds to illustrate the potential of the methodology for this compound.

Another biocatalytic approach involves the asymmetric reduction of a suitable unsaturated precursor using enzymes such as enoate reductases. This method can directly generate a specific enantiomer of this compound.

Stereoselective Derivatization Strategies for this compound

Stereoselective derivatization allows for the introduction of new functional groups with control over the stereochemistry. This is crucial for the synthesis of complex molecules where this compound serves as a chiral building block.

Diastereoselective functionalization involves reacting a chiral molecule with a reagent to create a new stereocenter, where one diastereomer is formed in preference to the other. A common strategy for α-substituted carboxylic acids like this compound is through the formation of a chiral enolate followed by alkylation.

The carboxylic acid can be converted into a chiral auxiliary-containing derivative, such as an oxazolidinone. Deprotonation of this derivative with a strong base generates a chiral enolate, which can then react with an electrophile (e.g., an alkyl halide). The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired α-functionalized carboxylic acid derivative with high diastereomeric purity.

For instance, the enolate derived from an N-acyl oxazolidinone of this compound could be alkylated to introduce a substituent at the α-position with high diastereoselectivity.

Table 2: Representative Diastereoselectivity in the Alkylation of Chiral Oxazolidinone Enolates

| Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | >98:2 |

| (4S)-4-isopropyl-2-oxazolidinone | Methyl iodide | LDA | THF | -78 | 95:5 |

Note: This table provides representative data for the diastereoselective alkylation of chiral enolates derived from other carboxylic acids to demonstrate the principle.

Regioselective modifications involve the selective reaction at a specific position within a molecule. For this compound, the most reactive site for many transformations is the carboxylic acid group itself. However, regioselective functionalization of the aliphatic chain presents a greater challenge due to the similar reactivity of the C-H bonds.

Advanced catalytic methods for C-H activation and functionalization could potentially be applied for the regioselective modification of the hexanoic acid backbone. These methods often employ transition metal catalysts to selectively activate a specific C-H bond, allowing for the introduction of a new functional group. For example, directed C-H activation, where the carboxylic acid group directs the catalyst to a specific C-H bond (e.g., at the γ or δ position), could be a viable strategy. However, achieving high regioselectivity in a molecule with multiple similar C-H bonds, such as this compound, remains a significant synthetic challenge.

More predictably, the carboxylic acid functional group can undergo a variety of regioselective transformations, including:

Reduction: Selective reduction of the carboxylic acid to the corresponding primary alcohol, 2-isopropyl-5-methylhexan-1-ol, can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amidation: Conversion to an amide can be accomplished by first activating the carboxylic acid (e.g., as an acyl chloride) and then reacting it with an amine.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make the synthesis of this compound more environmentally friendly and sustainable. Key principles that can be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Addition reactions, for example, generally have high atom economy.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or biodegradable solvents. Biocatalytic reactions often take place in aqueous media under mild conditions. nih.gov

Catalysis: The use of catalytic reagents (including enzymes) in small amounts is superior to stoichiometric reagents. Catalysts can be recycled and reused, reducing waste.

Use of Renewable Feedstocks: Exploring biosynthetic pathways in microorganisms to produce branched-chain fatty acids from renewable resources like sugars. nih.gov

Table 3: Application of Green Chemistry Principles to Synthetic Strategies

| Green Chemistry Principle | Application in Synthesis of this compound |

| Biocatalysis | Use of enzymes (e.g., lipases) for kinetic resolution avoids harsh reagents and often proceeds in aqueous media under mild conditions. nih.gov |

| Atom Economy | Designing synthetic routes that involve addition or rearrangement reactions to maximize the incorporation of starting material atoms into the product. |

| Safer Solvents | Employing water or other environmentally benign solvents in enzymatic reactions or exploring solvent-free reaction conditions. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure, as is often possible with biocatalytic methods, reduces energy consumption. |

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of 2 Isopropyl 5 Methylhexanoic Acid

Carboxylic Acid Functional Group Reactivity in 2-Isopropyl-5-methylhexanoic Acid

The carboxyl group (-COOH) is the primary site of reactivity in this compound, undergoing a variety of nucleophilic acyl substitution reactions. The bulky isopropyl group at the α-position can introduce steric hindrance, potentially influencing reaction rates compared to unbranched carboxylic acids.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol can drive it towards the formation of the ester. masterorganicchemistry.com For instance, the reaction with methanol (B129727) in the presence of sulfuric acid yields methyl 2-isopropyl-5-methylhexanoate.

The mechanism of Fischer esterification involves several key steps: masterorganicchemistry.commasterorganicchemistry.combyjus.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ | Methyl 2-isopropyl-5-methylhexanoate | Fischer Esterification |

Amidation: The conversion of this compound to amides typically requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. youtube.commdpi.com One common method involves the use of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The reaction with an amine, such as a primary or secondary amine, will then yield the corresponding N-substituted amide. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with amines to form amides.

The general mechanism for DCC-mediated amidation involves: youtube.com

Activation of the carboxylic acid: The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a good leaving group.

Nucleophilic attack by the amine: The amine attacks the carbonyl carbon of the activated acid.

Formation of the amide: A tetrahedral intermediate is formed, which then collapses to form the amide and dicyclohexylurea, a stable byproduct.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Amine (e.g., R-NH₂), DCC | N-alkyl-2-isopropyl-5-methylhexanamide | Amidation (DCC coupling) youtube.com |

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, 2-isopropyl-5-methylhexan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective in reducing carboxylic acids. masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. chemguide.co.uk

The mechanism for the reduction of a carboxylic acid with LiAlH₄ proceeds as follows: libretexts.orgreddit.com

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt.

Nucleophilic acyl substitution: A second equivalent of hydride attacks the carbonyl carbon of the carboxylate salt, forming a tetrahedral intermediate.

Formation of an aldehyde intermediate: The tetrahedral intermediate collapses, and after a series of steps involving coordination to aluminum, an aldehyde intermediate is formed. This aldehyde is immediately reduced further.

Reduction of the aldehyde: The aldehyde is rapidly attacked by another hydride ion to form an alkoxide.

Protonation: In the final workup step, water or acid is added to protonate the alkoxide, yielding the primary alcohol.

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. LiAlH₄, Ether; 2. H₃O⁺ | 2-Isopropyl-5-methylhexan-1-ol | Reduction masterorganicchemistry.comchemguide.co.uk |

Oxidation: While the carboxylic acid group is already in a high oxidation state, the adjacent alkyl chain can be susceptible to oxidation under certain conditions. However, the primary focus of oxidation reactions involving carboxylic acids is often on the functional group itself, which is generally resistant to further oxidation under typical conditions. Specific oxidative pathways for the alkyl portions of this compound would require harsh conditions and are not commonly reported.

Reactions Involving the Branched Alkyl Moieties of this compound

The branched alkyl chain of this compound can also participate in chemical transformations, although these reactions are generally less common than those involving the carboxylic acid group.

Halogenation at the α-carbon of carboxylic acids can be achieved through the Hell-Volhard-Zelinski (HVZ) reaction. chemistrysteps.compearson.com This reaction involves treating the carboxylic acid with a halogen (bromine or chlorine) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). For this compound, this would result in the substitution of the α-hydrogen with a halogen atom.

The mechanism of the HVZ reaction is as follows: chemistrysteps.com

Formation of the acid halide: The carboxylic acid reacts with the phosphorus trihalide to form the corresponding acyl halide.

Enolization: The acyl halide, which enolizes more readily than the carboxylic acid, tautomerizes to its enol form.

Halogenation: The enol acts as a nucleophile and attacks a molecule of the halogen, leading to the formation of the α-halo acyl halide.

Hydrolysis: The α-halo acyl halide can then be hydrolyzed, either by the addition of water or by reaction with the starting carboxylic acid, to yield the final α-halo carboxylic acid.

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. Br₂, PBr₃ (cat.); 2. H₂O | 2-Bromo-2-isopropyl-5-methylhexanoic acid | Hell-Volhard-Zelinski Reaction chemistrysteps.com |

Carbocation rearrangements, such as the Wagner-Meerwein rearrangement, are a possibility in reactions involving this compound or its derivatives, particularly if a carbocation intermediate is formed at a carbon atom within the alkyl chain. wikipedia.orgmychemblog.com These rearrangements typically involve a 1,2-shift of a hydride, alkyl, or aryl group to a more stable carbocationic center. wikipedia.orgmychemblog.com While specific examples of rearrangements for this compound are not extensively documented, the principles of carbocation chemistry suggest that under certain conditions, such as in strong acid or during certain substitution reactions, rearrangement to form a more stable tertiary carbocation could occur. researchgate.netyoutube.com

For instance, if a reaction were to generate a secondary carbocation on the hexyl chain, a hydride or methyl shift could potentially lead to a more stable tertiary carbocation, resulting in a rearranged product. The likelihood and nature of such a rearrangement would depend on the specific reaction conditions and the stability of the intermediate carbocations.

Reaction Mechanisms of this compound Derivatives

The derivatives of this compound, such as its esters and amides, also exhibit characteristic reactivity. For example, the reaction of this compound with an organolithium reagent like ethyl lithium leads to the formation of a ketone. This reaction proceeds through a nucleophilic addition of the organolithium to the carboxylic acid, followed by the collapse of a tetrahedral intermediate.

A general mechanism for the reaction of a carboxylic acid with an organolithium reagent is:

Deprotonation: The organolithium reagent, being a strong base, first deprotonates the carboxylic acid to form a lithium carboxylate.

Nucleophilic addition: A second equivalent of the organolithium reagent adds to the carbonyl carbon of the lithium carboxylate to form a stable dilithium (B8592608) salt of a gem-diol.

Hydrolysis: Upon acidic workup, the gem-diol intermediate is hydrolyzed to form a ketone.

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. Ethyl lithium (excess); 2. H₃O⁺ | 3-Isopropyl-6-methyl-2-heptanone | Ketone synthesis |

Acid-Catalyzed Ring Opening and Rearrangements

While this compound is a saturated acyclic molecule, the principles of acid catalysis can induce intramolecular reactions, typically leading to cyclization rather than ring-opening. Under strong acid conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carboxyl carbon. However, for a saturated chain, intramolecular attack is not feasible without prior modification.

More relevant are potential rearrangements involving carbocation intermediates. beilstein-journals.orgmasterorganicchemistry.com Although alkanes are generally inert, under harsh conditions with strong acids or superacids, protonation of a C-H or C-C bond can occur, leading to a highly unstable carbocation. wikipedia.org This intermediate can then undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before deprotonation or reaction with a nucleophile. youtube.comyoutube.com For this compound, this could theoretically lead to isomerization of the alkyl backbone, though such reactions are not synthetically common for simple carboxylic acids.

A more plausible pathway to cyclic compounds involves an intramolecular Friedel-Crafts-type acylation, should the chain contain an aromatic group. However, for the parent compound, acid-catalyzed cyclization would more likely proceed if the chain were unsaturated. For instance, unsaturated carboxylic acids can cyclize via protonation of the double bond to form a carbocation, which is then attacked by the nucleophilic carboxyl group to form a lactone (a cyclic ester). libretexts.org

Table 1: Potential Acid-Catalyzed Rearrangements

| Starting Material Analogue | Catalyst/Conditions | Potential Intermediate | Product Type |

| Unsaturated derivative | Strong Acid (e.g., H₂SO₄) | Carbocation | Lactone |

| Saturated acid | Superacid (e.g., HF/SbF₅) | Carbocation | Isomerized acid |

Condensation Reactions (e.g., Claisen condensation involving related esters)

Condensation reactions are a cornerstone of carbon-carbon bond formation. The Claisen condensation, specifically, involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.org The parent compound, this compound, cannot directly participate in a Claisen condensation; it must first be converted to its corresponding ester, for example, ethyl 2-isopropyl-5-methylhexanoate.

The mechanism proceeds as follows:

Enolate Formation: A strong base (typically an alkoxide, like sodium ethoxide) removes an α-proton from the ester. wikipedia.org The ester of this compound possesses one such proton on the carbon adjacent to the carbonyl group.

Nucleophilic Attack: The resulting enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. wikipedia.org

Elimination: The tetrahedral intermediate formed then eliminates the alkoxide group, reforming the carbonyl and yielding a β-keto ester. libretexts.org

A critical consideration for the ester of this compound is the steric hindrance at the α-position due to the bulky isopropyl group. This bulk can impede both the initial deprotonation and the subsequent nucleophilic attack. Consequently, a very strong base, such as lithium diisopropylamide (LDA), may be required to efficiently generate the enolate. wikipedia.orgalfa-chemistry.com Standard bases like sodium ethoxide might be less effective. alfa-chemistry.com

If an ester of this compound were to react with a different, non-enolizable ester (one lacking α-protons), the reaction would be a "crossed" Claisen condensation. byjus.com This approach can provide a single major product, avoiding the mixture that can result from the self-condensation of two different enolizable esters. masterorganicchemistry.com

Table 2: Hypothetical Claisen Condensation of Ethyl 2-isopropyl-5-methylhexanoate

| Reactant 1 | Reactant 2 | Base | Product |

| Ethyl 2-isopropyl-5-methylhexanoate | Ethyl 2-isopropyl-5-methylhexanoate | Strong Base (e.g., LDA) | Ethyl 2,4-diisopropyl-3-oxo-5,7-dimethyl-octanoate |

| Ethyl 2-isopropyl-5-methylhexanoate | Ethyl Benzoate (non-enolizable) | Strong Base (e.g., LDA) | Ethyl 2-isopropyl-5-methyl-3-oxo-3-phenylpropanoate |

Advanced Spectroscopic Studies of Reaction Intermediates for this compound Transformations

Understanding the mechanisms of the reactions described above relies heavily on the detection and characterization of transient intermediates. While standard spectroscopic methods like ¹H and ¹³C NMR, IR, and mass spectrometry are essential for final product identification, advanced techniques are necessary to observe short-lived species like carbocations and enolates. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Low-Temperature NMR: By running reactions at very low temperatures, the lifetime of reactive intermediates can be extended, sometimes allowing for direct observation. For acid-catalyzed rearrangements, this could enable the characterization of carbocation intermediates.

Dynamic Nuclear Polarization (DNP) Enhanced Solid-State NMR: This powerful technique significantly enhances NMR signal intensity, making it possible to detect very low concentrations of species, such as carbocations formed on the surface of solid acid catalysts like zeolites. rsc.org

¹⁷O NMR Spectroscopy: This technique is sensitive to the electronic environment of the oxygen atoms. It can be used to study the hydrogen-bonding dynamics in carboxylic acid dimers and to probe the tautomeric forms that exist in equilibrium. nih.gov

Mass Spectrometry (MS):

Tandem Mass Spectrometry (MS/MS): This technique allows for the isolation and fragmentation of specific ions from a mixture. It is invaluable for identifying intermediates in complex reaction pathways. For example, it could be used to characterize the structure of gas-phase ions formed during acid-catalyzed processes. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of transient species, which is crucial for distinguishing between potential intermediates. acs.org

Infrared (IR) Spectroscopy:

In-situ IR Spectroscopy: By monitoring the reaction mixture in real-time, changes in vibrational frequencies can be tracked, providing information on the formation and consumption of intermediates. The characteristic carbonyl (C=O) stretch of the carboxylic acid (around 1710 cm⁻¹) and its derivatives would be a key signal to monitor. libretexts.org

Table 3: Spectroscopic Signatures for Intermediates and Products

| Species | Technique | Key Spectroscopic Feature |

| This compound | ¹H NMR | Broad singlet for -COOH proton (~10-12 ppm). libretexts.org |

| ¹³C NMR | Carbonyl carbon signal at ~180 ppm. libretexts.org | |

| IR | Very broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹). libretexts.org | |

| Carbocation Intermediate | ¹³C NMR | Highly deshielded carbon signal (>220 ppm). |

| Enolate Intermediate | ¹³C NMR | Shielded α-carbon signal compared to the parent ester. |

| β-Keto Ester Product | ¹³C NMR | Two distinct carbonyl signals (ketone ~200-210 ppm, ester ~170 ppm). |

By applying these advanced spectroscopic methods, a detailed mechanistic picture of the transformations of this compound can be constructed, revealing the fleeting intermediates that govern its chemical behavior.

Advanced Spectroscopic and Chromatographic Techniques for Structural and Stereochemical Elucidation of 2 Isopropyl 5 Methylhexanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Isopropyl-5-methylhexanoic Acid

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data for identifying the compound and distinguishing it from its isomers. In the ¹H NMR spectrum, characteristic signals include methyl groups appearing in the range of δ 0.8–1.2 ppm, an isopropyl group showing a distinct splitting pattern with a septet around δ 2.0–2.5 ppm, and a broad signal for the carboxylic acid proton between δ 10–12 ppm, which may not be present if exchanged.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (OH) | 10.0 - 12.0 | Broad Singlet |

| Methine (CH at C2) | ~2.2 | Multiplet |

| Isopropyl Methine (CH) | ~2.0 - 2.5 | Septet |

| Methylene (B1212753) (CH2 at C3) | ~1.5 | Multiplet |

| Methylene (CH2 at C4) | ~1.2 | Multiplet |

| Isobutyl Methine (CH at C5) | ~1.6 | Multiplet |

| Methyl (CH3 at C5) | ~0.9 | Doublet |

| Isopropyl Methyl (CH3) | ~0.8 - 1.2 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~180 |

| Methine (C2) | ~50 |

| Methylene (C3) | ~35 |

| Methylene (C4) | ~30 |

| Methine (C5) | ~28 |

| Isopropyl Methine | ~33 |

| Methyl (C6) | ~22 |

| Isopropyl Methyls | ~20 |

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment

To unambiguously assign the complex proton and carbon signals and to determine the stereochemistry of this compound, multi-dimensional NMR techniques are employed. researchgate.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the methine proton at C2 and the adjacent methylene protons at C3, as well as the isopropyl methine proton and its corresponding methyl protons. This helps to piece together the connectivity of the carbon chain. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu This is crucial for assigning each carbon signal to its attached proton(s), confirming the positions of the isopropyl and isobutyl groups along the hexanoic acid backbone. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. For a chiral molecule like this compound, NOESY can be instrumental in determining the relative stereochemistry at the two chiral centers (C2 and C5). By observing through-space interactions between specific protons, the preferred conformation and the relative orientation of the substituents can be deduced. researchgate.net

Chiral Shift Reagent Applications in NMR of this compound

To distinguish between the enantiomers of this compound using NMR, chiral shift reagents (CSRs) can be utilized. sigmaaldrich.com These are typically lanthanide-based complexes that can reversibly bind to the carboxylic acid group of the analyte. Upon binding, the CSR induces significant changes in the chemical shifts of the nearby protons. Since the diastereomeric complexes formed between the CSR and each enantiomer have different geometries, they will exhibit different induced shifts in the NMR spectrum. This results in the separation of signals for the two enantiomers, allowing for the determination of enantiomeric excess (e.e.). Derivatization with a chiral auxiliary, such as Mosher's acid, can also be employed to create diastereomers with distinguishable NMR spectra.

Mass Spectrometry (MS) Fragmentation Analysis of this compound and its Derivatives

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. sdsu.edusigmaaldrich.com The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight of 172.26 g/mol . nih.govnist.gov

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. youtube.comyoutube.comyoutube.com Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). miamioh.edu Alpha-cleavage next to the carbonyl group is also a predominant fragmentation mode. miamioh.edu For this compound, characteristic fragments would arise from the cleavage of the isopropyl and isobutyl side chains.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Plausible Origin |

|---|---|---|

| 172 | [C10H20O2]+• | Molecular Ion |

| 155 | [M - OH]+ | Loss of hydroxyl radical |

| 129 | [M - C3H7]+ | Loss of isopropyl radical |

| 115 | [M - C4H9]+ | Loss of isobutyl radical |

| 73 | [C4H9O]+ | Fragment containing the carboxyl group and C2 |

| 43 | [C3H7]+ | Isopropyl cation |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides an even higher level of structural detail. nih.gov In an MS/MS experiment, the molecular ion of this compound (m/z 172) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This technique helps to confirm the connectivity of the molecule by establishing relationships between precursor and product ions. The fragmentation patterns obtained from MS/MS are highly specific and can be used to differentiate between isomers with greater confidence. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. nih.gov HRMS instruments can measure the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. nih.gov This allows for the calculation of the exact molecular formula from the measured mass. For this compound, the expected monoisotopic mass is 172.14633 Da. uni.lu HRMS can confirm this value, thereby distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment of this compound

Since this compound possesses two chiral centers, it can exist as four possible stereoisomers. Chiral chromatography is the primary method for separating these enantiomers and diastereomers and for determining the enantiomeric purity of a sample. sigmaaldrich.comsigmaaldrich.com This is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.govwindows.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds, including carboxylic acids. nih.govsigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is critical for achieving optimal separation. sigmaaldrich.com For carboxylic acids like this compound, normal-phase (e.g., hexane (B92381)/isopropanol) or polar organic modes may be employed. sigmaaldrich.com The addition of small amounts of an acidic modifier, such as acetic or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid and improve peak shape and resolution. sigmaaldrich.com

Alternatively, an indirect method can be used where the enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov However, direct chiral HPLC is generally preferred due to its simplicity and speed. nih.gov The enantiomeric excess (% ee) can be calculated from the peak areas of the enantiomers in the chromatogram. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective separation of chiral compounds. researchgate.net The direct approach, which involves the use of a chiral stationary phase (CSP), is the most common method for resolving enantiomers. chromatographyonline.com For a carboxylic acid like this compound, several types of CSPs are particularly effective.

Polysaccharide-Based CSPs: Derived from cellulose and amylose, these are the most widely used CSPs for resolving a broad range of racemic compounds. nih.gov Columns such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad enantiorecognition abilities. chromatographyonline.comnih.gov The separation mechanism is based on a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. For acidic compounds, the mobile phase often consists of a non-polar solvent like hexane mixed with an alcohol (e.g., isopropanol (B130326) or ethanol) and a small amount of an acidic modifier, such as acetic or trifluoroacetic acid, to improve peak shape and resolution. chromatographyonline.com

Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that can separate enantiomers by forming temporary inclusion complexes. sigmaaldrich.com The hydrophobic inner cavity of the cyclodextrin (B1172386) can include the non-polar part of the analyte (like the alkyl chain of this compound), while interactions occur between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin. sigmaaldrich.com Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin, are often used to enhance enantioselectivity for various compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen, which are also chiral carboxylic acids. nih.gov

Ligand-Exchange Chromatography (LEC): This was one of the earliest techniques for the complete separation of enantiomers. springernature.com In this method, a chiral ligand is coated or bonded to the stationary phase. The mobile phase contains a metal ion, typically copper(II). The enantiomers of the analyte form transient diastereomeric ternary complexes with the stationary phase ligand and the metal ion. The differing stability of these complexes leads to their separation. This technique is particularly well-suited for compounds that can act as bidentate ligands, such as α-amino acids and α-hydroxy acids. sigmaaldrich.com For this compound, derivatization might be necessary to introduce a suitable second coordinating group.

Table 1: Common Chiral HPLC Methodologies for Acidic Compounds

| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phase (Normal Phase) | Separation Principle |

|---|---|---|---|

| Polysaccharide-Based | Chiralcel® OD, Chiralpak® AD | Hexane/Isopropanol/Trifluoroacetic Acid | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance |

| Cyclodextrin-Based | Cyclobond™, Astec® CYCLOBOND™ | Acetonitrile (B52724)/Methanol (B129727)/Water with buffers | Inclusion complexation, dipole-dipole interactions |

| Ligand-Exchange | Astec® CLC-D/CLC-L | Aqueous solution with Copper(II) Sulfate | Formation of diastereomeric metal complexes |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography is another powerful technique for the separation of volatile chiral compounds. For non-volatile or highly polar compounds like carboxylic acids, derivatization is typically required to increase volatility and thermal stability. This compound would likely be converted to a more volatile ester, such as its methyl or ethyl ester, prior to analysis.

The most widely utilized chiral stationary phases for GC are based on cyclodextrin derivatives. uta.edu These derivatized cyclodextrins are dissolved in a polysiloxane polymer and coated onto a fused silica (B1680970) capillary column.

Cyclodextrin-Based GC-CSPs: Commercially available columns, often under trade names like Chiraldex® or Beta DEX™, use various derivatized β- and γ-cyclodextrins. uta.edu The choice of the derivative (e.g., permethylated, trifluoroacetylated, diacetylated) significantly influences the enantioselectivity for different classes of compounds. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the derivatized cyclodextrin (host) and the enantiomers of the analyte (guest). The difference in the stability of these host-guest complexes allows for chromatographic separation. The NIST Chemistry WebBook indicates the availability of gas chromatography data for this compound, and PubChem lists a Kovats Retention Index on a standard polar column, which serves as a baseline for developing more specialized chiral separations. nist.govnih.gov

Amino Acid Derivative CSPs: Stationary phases like Chirasil-Val, which consists of L-valine-tert-butylamide coupled to a polysiloxane backbone, are also effective for separating a wide range of enantiomers. researchgate.net The separation is achieved through hydrogen bonding interactions between the analyte and the chiral selector. researchgate.net

Table 2: Common Chiral GC Stationary Phases

| CSP Type | Common Selector | Derivatization of Analyte | Separation Principle |

|---|---|---|---|

| Cyclodextrin-Based | Derivatized β- or γ-Cyclodextrins | Esterification (e.g., to methyl ester) | Host-guest inclusion complexation |

| Amino Acid Derivative | L- or D-Valine tert-butylamide (e.g., Chirasil-Val) | Esterification | Hydrogen bonding and dipole-dipole interactions |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of a molecule. For this compound, these techniques can confirm the presence of key structural features and probe the molecule's conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands. A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often participating in hydrogen bonding to form a dimer. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-H stretching vibrations of the isopropyl and methyl groups appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a moderately strong band. The C-H bending and C-C skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) can be particularly useful for detailed conformational analysis.

By combining experimental spectra with theoretical calculations, such as Density Functional Theory (DFT), a detailed analysis of the molecule's conformational landscape can be achieved. researchgate.net Different rotational isomers (conformers) arising from rotations around the C-C single bonds will have unique vibrational frequencies. Comparing the calculated spectra of different stable conformers with the experimental IR and Raman spectra allows for the identification of the most likely conformation(s) present in a given state (solid, liquid, or gas). researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Structural Information |

|---|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 (very broad) | IR | Carboxylic Acid Dimer |

| C-H Stretch (Alkyl) | 2850 - 2960 | IR, Raman | Isopropyl and Methyl Groups |

| C=O Stretch | ~1700 | IR (strong), Raman (moderate) | Carboxylic Acid Carbonyl |

| C-H Bend | 1370 - 1470 | IR, Raman | Alkyl Group Deformation |

| C-O Stretch / O-H Bend | 1210 - 1320 | IR | Carboxylic Acid Group |

Biosynthesis and Natural Occurrence of 2 Isopropyl 5 Methylhexanoic Acid

Identification of Biological Sources and Isolation Methods for 2-Isopropyl-5-methylhexanoic Acid

Branched-chain fatty acids, such as this compound, are known to occur in various natural sources, including microorganisms and animal products, where they are synthesized via specific metabolic pathways. ontosight.ai However, specific biological sources for this compound are not extensively documented in scientific literature. Its structural similarity to metabolites derived from branched-chain amino acids (BCAAs) suggests its presence in organisms with active BCAA metabolism.

The isolation of this compound from a natural source would typically involve methods analogous to those used for other lipids and organic acids. A general procedure would include:

Extraction: The source material, such as microbial biomass or plant tissue, would be treated with an organic solvent like chloroform (B151607) or a hexane (B92381)/isopropanol (B130326) mixture to extract lipids and other nonpolar to semi-polar compounds. nih.gov

Fractionation: The crude extract would then be fractionated to separate compounds based on their chemical properties. This can be achieved through liquid-liquid partitioning or by using techniques like solid-phase extraction.

Chromatography: The final purification step would involve high-performance liquid chromatography (HPLC) or gas chromatography (GC) to isolate the pure this compound from other components in the fraction. nih.gov Silica (B1680970) gel column chromatography is a common method for separating compounds of differing polarity. nih.gov

Elucidation of Proposed Biosynthetic Pathways to this compound

While the precise biosynthetic pathway for this compound has not been fully elucidated, its molecular structure strongly suggests a direct link to the catabolism of branched-chain amino acids (BCAAs), particularly L-leucine. researchgate.netnih.gov The pathway is proposed to begin with precursors generated during the breakdown of these essential amino acids.

The catabolism of BCAAs is a multi-step process that occurs primarily within the mitochondria of cells in skeletal muscle and other tissues. youtube.com The initial steps, which produce the likely building blocks for this compound, are well-established. The pathway likely diverges from standard catabolism to produce the final C10 fatty acid structure.

The formation of precursors for this compound is governed by key enzymatic reactions within the BCAA catabolic pathway. youtube.com The "2-isopropyl" group in the target molecule's name is structurally identical to the side chain of leucine (B10760876), making it the most probable primary precursor.

Key Enzymatic Steps in Precursor Formation:

Transamination: The initial step is a reversible reaction where the amino group of leucine is transferred to α-ketoglutarate. This reaction is catalyzed by branched-chain aminotransferase (BCAT) , a pyridoxal (B1214274) phosphate (B84403) (vitamin B6) dependent enzyme, to yield α-ketoisocaproate (KIC). youtube.com This enzyme is not typically found in the liver, indicating that this metabolic activity occurs predominantly in tissues like skeletal muscle. youtube.com

Oxidative Decarboxylation: The resulting α-ketoisocaproate undergoes an irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . nih.gov This mitochondrial enzyme complex converts α-ketoisocaproate into isovaleryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH. nih.govyoutube.com

From isovaleryl-CoA, the pathway to this compound is speculative. It would likely involve a condensation reaction, possibly with another molecule derived from BCAA metabolism, followed by reduction and dehydration steps similar to those in fatty acid synthesis to achieve the final ten-carbon chain structure.

Table 1: Key Enzymes in the Proposed Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Cofactor(s) |

|---|---|---|---|

| Branched-chain aminotransferase | BCAT | Catalyzes the reversible transamination of leucine to α-ketoisocaproate. | Pyridoxal Phosphate (PLP) |

| Branched-chain α-keto acid dehydrogenase complex | BCKDH | Catalyzes the irreversible oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA. | Thiamine pyrophosphate (TPP), Lipoamide, FAD, NAD+, Coenzyme A |

To date, specific precursor incorporation studies to definitively map the biosynthesis of this compound have not been reported in the available literature. Such studies are crucial for confirming proposed metabolic pathways.

A hypothetical precursor incorporation study would involve:

Culturing a potential biological source (e.g., a specific bacterium or cell line) in a medium supplemented with isotopically labeled precursors.

Likely candidates for labeled precursors would include ¹³C- or ¹⁴C-labeled L-leucine, α-ketoisocaproate, or acetate (B1210297).

Following an incubation period, this compound would be isolated from the culture.

The position and extent of isotope incorporation in the final molecule would be analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This analysis would confirm which precursors are used and how they are assembled into the final structure.

Genetic and Proteomic Research on Biosynthetic Enzymes for this compound

There is no specific genetic or proteomic research focused solely on the enzymes responsible for the final synthesis of this compound. However, extensive research exists on the genes and proteins of the upstream BCAA metabolic pathway that produces its foundational precursors. researchgate.netnih.govresearchgate.net

Genetics: The genes encoding the enzymes of the BCAA pathway are well-characterized in various organisms, including bacteria like Corynebacterium glutamicum and in plants. researchgate.netresearchgate.net For example, the genes for the isopropylmalate synthase and isopropylmalate isomerase, involved in leucine synthesis, are designated as leuA and leuCD, respectively. nih.gov The genes for the catabolic BCAT and BCKDH enzymes are also known and studied.

Proteomics: Proteomic analyses have been used to study the expression levels and regulation of BCAA metabolic enzymes under various conditions. mdpi.com The BCKDH complex, for instance, is known to be regulated by phosphorylation/dephosphorylation, controlled by the BCKDH kinase (BCKDK) and phosphatase (PPM1K). youtube.com

Future research combining transcriptomics and proteomics would be necessary to identify the specific downstream enzymes (e.g., potential condensing enzymes, reductases, or elongases) that complete the synthesis of this compound from isovaleryl-CoA or other BCAA-derived intermediates.

Exploration of Biological Activity Mechanisms and Molecular Interactions of 2 Isopropyl 5 Methylhexanoic Acid

Molecular Target Identification and Validation for 2-Isopropyl-5-methylhexanoic Acid

Identifying the specific molecular targets of a compound is a critical step in understanding its biological function and potential therapeutic applications. For this compound, this area of research appears to be in its nascent stages.

There is no publicly available data from affinity chromatography or pull-down assays for this compound. These techniques are powerful tools for isolating and identifying binding partners of a compound from complex biological mixtures, and their application would be invaluable in elucidating the molecular targets of this fatty acid.

Comprehensive proteomic and metabolomic profiling studies in response to treatment with this compound have not been reported in the available literature. Such studies would provide a global view of the changes in protein expression and metabolite levels within a cell or organism, offering clues to the pathways and processes affected by the compound.

Structure-Activity Relationship (SAR) Studies Focused on the Molecular Interactions of this compound Analogs

Design and Synthesis of this compound Analogs for SAR

The design and synthesis of analogs of this compound are crucial for elucidating SAR. By modifying specific parts of the molecule, such as the carboxylic acid head, the alkyl chain length, and the position and nature of the branched alkyl groups, researchers can identify the pharmacophore—the essential features for biological activity.

A study on a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides, which are structurally related to this compound, provides a basis for understanding potential synthetic strategies and the impact of structural modifications. ingentaconnect.comresearchgate.netajol.info In this research, the core structure was coupled with various amino acid methyl esters and dipeptides to explore how these additions would affect the biological, specifically antimicrobial, activity. ingentaconnect.comresearchgate.netajol.info The synthesis involved coupling 2-(2'-isopropyl-5'-methylphenoxy)acetic acid with the desired amino acid or dipeptide using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and triethylamine (B128534) (TEA) as a base. researchgate.netajol.info

The general synthetic approach for creating analogs of this compound itself could involve several established organic chemistry reactions. One common method is the alkylation of a malonic ester with an appropriate alkyl halide, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. Variations in the alkyl halide used would allow for the introduction of different branching patterns and chain lengths.

For instance, to explore the importance of the isopropyl group at the C2 position, analogs could be synthesized with other small alkyl groups like methyl, ethyl, or even a cyclopropyl (B3062369) group. nih.gov Similarly, the isobutyl group at the C5 position could be replaced with other alkyl chains of varying lengths or branching. The carboxylic acid group is another key target for modification. It can be esterified, converted to an amide, or replaced with other acidic functional groups to probe the importance of the carboxylate in protein interactions.

A hypothetical SAR study on this compound analogs might yield data as presented in the interactive table below, illustrating how modifications could impact a hypothetical biological activity, such as enzyme inhibition.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| Compound | R1 (at C2) | R2 (at C5) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| This compound | Isopropyl | Isobutyl | 10 |

| Analog 1 | Methyl | Isobutyl | 50 |

| Analog 2 | Ethyl | Isobutyl | 25 |

| Analog 3 | Isopropyl | n-Butyl | 15 |

| Analog 4 | Isopropyl | sec-Butyl | 12 |

| Analog 5 | Isopropyl | H | 100 |

| Analog 6 (Ester) | Isopropyl | Isobutyl | >200 |

This hypothetical data suggests that the isopropyl group at C2 and the isobutyl group at C5 are important for optimal activity, and the free carboxylic acid is essential for the biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For branched-chain fatty acids like this compound, QSAR studies can help in predicting the activity of new analogs and in understanding the physicochemical properties that are most influential.

Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Including molecular weight, volume, surface area, and specific conformational indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule that describe its connectivity and branching.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

For instance, a QSAR study on a series of alkylphenols, which share some structural similarities with the potential metabolites of this compound, demonstrated the utility of this approach in identifying isoform-specific nuclear receptor ligands. nih.gov In this study, the length and branching of the alkyl chain were found to be critical for determining the agonist or antagonist activity on the PXR and CAR nuclear receptors. nih.gov

A hypothetical QSAR equation for a series of branched-chain fatty acids might look like:

log(1/IC₅₀) = 0.5 * logP - 0.2 * (Molecular Volume) + 1.2 * (Topological Index) + constant

This equation would suggest that hydrophobicity and a specific topological feature positively contribute to the activity, while a larger molecular volume is detrimental. Such models, once validated, can be powerful tools in the rational design of more potent and selective analogs.

Ligand-Protein Interaction Studies of this compound

Understanding the direct physical interactions between this compound and its protein targets is crucial for elucidating its mechanism of action at a molecular level. Several biophysical techniques are employed for this purpose, providing data on binding affinity, thermodynamics, and the precise structural details of the interaction.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein. springernature.com This allows for the determination of the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. springernature.com The thermodynamic profile obtained from ITC provides deep insights into the nature of the binding forces. For a lipophilic molecule like this compound, ITC can reveal whether the binding is primarily driven by hydrophobic interactions (positive entropy change) or by hydrogen bonds and van der Waals interactions (negative enthalpy change).

While specific ITC data for this compound is not available, studies on other fatty acids binding to proteins like fatty acid-binding proteins (FABPs) have demonstrated the utility of this technique. nih.govresearchgate.netscispace.com For example, ITC has been used to characterize the binding of oleic acid to intestinal fatty acid-binding protein, revealing the thermodynamic parameters of this interaction. nih.gov

Surface Plasmon Resonance (SPR) is another label-free technique for studying biomolecular interactions in real-time. nih.govspringernature.comnih.gov In a typical SPR experiment, the protein target is immobilized on a sensor chip, and a solution containing the small molecule ligand (analyte) is flowed over the surface. nih.govspringernature.com Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.gov SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. reichertspr.comrsc.org

SPR is particularly useful for screening potential ligands and for detailed kinetic analysis of their interactions. reichertspr.com The high sensitivity of modern SPR instruments allows for the study of small molecule binding, even for low molecular weight compounds like this compound. rsc.org

Table 2: Representative Biophysical Data for Fatty Acid-Protein Interactions (Illustrative)

| Technique | Ligand | Protein | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|

| ITC | Oleic Acid | Intestinal FABP | 1.5 | -8.5 | -2.3 |

| ITC | Linoleic Acid | Bovine β-lactoglobulin | 1.1 | -9.2 | -1.5 |

| SPR | Stearic Acid | Fatty Acid Synthase | 5.2 | N/A | N/A |

Note: This table presents illustrative data from studies on other fatty acids to demonstrate the type of information obtained from these techniques.

X-ray Co-crystallography and Cryo-EM of this compound-Target Complexes

X-ray Co-crystallography is a high-resolution structural biology technique that can provide a detailed three-dimensional picture of a ligand bound to its protein target at the atomic level. springernature.comresearchgate.net This requires obtaining a crystal of the protein in complex with the ligand. The resulting electron density map reveals the precise orientation of the ligand within the binding pocket and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

While a crystal structure of a protein in complex with this compound has not been reported, numerous structures of proteins with other fatty acids have been solved. nih.govnih.gov These structures have been instrumental in understanding how fatty acids are recognized and transported by proteins. For example, the crystal structure of fatty acid-binding protein (FABP) with a bound fatty acid shows the ligand accommodated within a hydrophobic β-barrel cavity, with its carboxylate group forming salt bridges with charged residues at the bottom of the pocket. nih.gov Such information is invaluable for structure-based drug design. researchgate.netfrontiersin.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or membrane proteins that are difficult to crystallize. nih.govresearchgate.netdntb.gov.ua In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and images are taken with an electron microscope. tmc.edu Computational methods are then used to reconstruct a 3D model of the complex. nih.gov Recent advances in cryo-EM have enabled the determination of protein structures at near-atomic resolution, providing detailed insights into ligand binding. nih.govresearchgate.net

For a potential membrane protein target of this compound, cryo-EM would be a highly suitable technique to visualize the interaction within a lipid environment, which is often crucial for the protein's function. dntb.gov.uanih.gov

Applications of 2 Isopropyl 5 Methylhexanoic Acid in Advanced Organic Synthesis and Materials Science Research

2-Isopropyl-5-methylhexanoic Acid as a Chiral Building Block in Asymmetric Synthesis